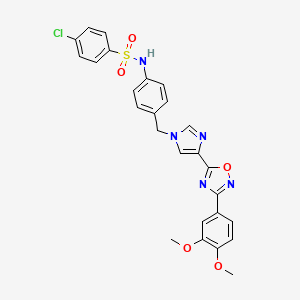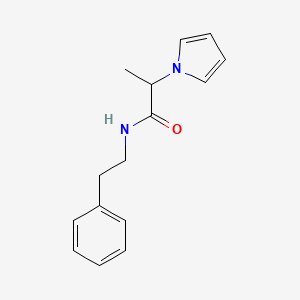
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a derivative of pyrrolidine and is structurally similar to the well-known compound, N-phenylpyrrolidine (NPP). In
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is not fully understood; however, it has been suggested that the compound acts as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have significant effects on the central nervous system, particularly on dopamine neurotransmission. The compound has been reported to increase dopamine levels in the brain, leading to its analgesic, anxiolytic, and antidepressant effects. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the limitations of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Direcciones Futuras
There are several future directions for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other drug addictions, such as opioid addiction. Furthermore, the development of novel delivery methods for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide could potentially overcome the compound's limited solubility in water, leading to more efficient administration in lab experiments.
Conclusion:
In conclusion, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's synthesis method has been optimized for high yield and purity, and its mechanism of action has been suggested to be a dopamine reuptake inhibitor. N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to possess analgesic, anxiolytic, and antidepressant properties, as well as potential therapeutic applications in the treatment of drug addiction. While there are limitations to using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments, there are several future directions for research that could potentially overcome these limitations and lead to the development of more potent and selective dopamine reuptake inhibitors.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide involves the reaction of 2-phenylethylamine and pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in its pure form. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess analgesic, anxiolytic, and antidepressant properties. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been reported to have potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(17-11-5-6-12-17)15(18)16-10-9-14-7-3-2-4-8-14/h2-8,11-13H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZUASBPNMYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)
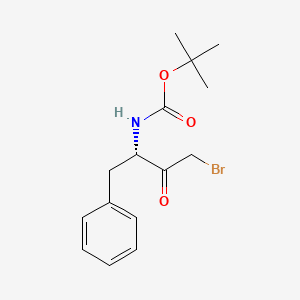
![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

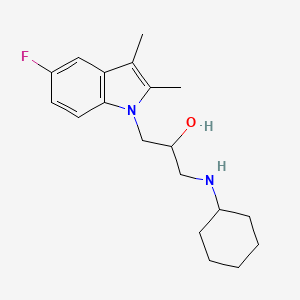
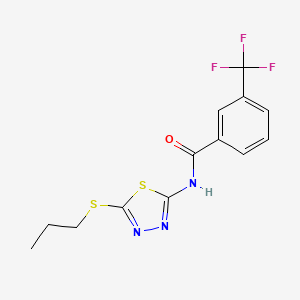
![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

methanone](/img/structure/B2701139.png)

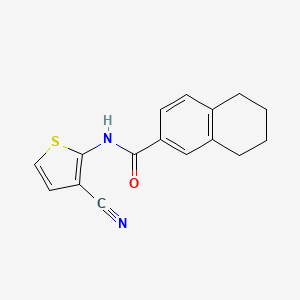
![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
